1-(1-Ethylpyrazole-4-carbonyl)-4-piperidin-1-ylpiperidine-4-carboxamide
Description
1-(1-Ethylpyrazole-4-carbonyl)-4-piperidin-1-ylpiperidine-4-carboxamide is a compound that belongs to the class of pyrazole carboxamides. Pyrazole carboxamides are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Properties
IUPAC Name |
1-(1-ethylpyrazole-4-carbonyl)-4-piperidin-1-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-2-22-13-14(12-19-22)15(23)20-10-6-17(7-11-20,16(18)24)21-8-4-3-5-9-21/h12-13H,2-11H2,1H3,(H2,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOLQIVMRMHCRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)N2CCC(CC2)(C(=O)N)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1-Ethylpyrazole-4-carbonyl)-4-piperidin-1-ylpiperidine-4-carboxamide involves several steps. One common method starts with the reaction of methyl hydrazine with ethyl 4,4-difluoro-3-oxobutanoate to form an intermediate compound. This intermediate is then reacted with phosphorus oxychloride (POCl3) in dimethylformamide (DMF) to yield another intermediate, which is subsequently oxidized and chlorinated to obtain the acid chloride compound . The final step involves the reaction of this acid chloride with 1-ethylpyrazole and piperidine to form the desired compound.
Chemical Reactions Analysis
1-(1-Ethylpyrazole-4-carbonyl)-4-piperidin-1-ylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
1-(1-Ethylpyrazole-4-carbonyl)-4-piperidin-1-ylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other pyrazole derivatives, which are important in the development of new chemical entities.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological research for studying pathogen inhibition.
Medicine: Due to its potential anticancer properties, it is investigated for its role in cancer treatment and drug development.
Mechanism of Action
The mechanism of action of 1-(1-Ethylpyrazole-4-carbonyl)-4-piperidin-1-ylpiperidine-4-carboxamide involves the inhibition of succinate dehydrogenase (SDH), an enzyme in the mitochondrial respiratory chain. By inhibiting SDH, the compound disrupts the electron transport chain, leading to reduced energy production in cells. This mechanism is particularly effective against fungal pathogens, making the compound a potent fungicide .
Comparison with Similar Compounds
1-(1-Ethylpyrazole-4-carbonyl)-4-piperidin-1-ylpiperidine-4-carboxamide can be compared with other pyrazole carboxamides such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Known for its fungicidal activity, this compound also inhibits SDH but has different substituents that may affect its efficacy and spectrum of activity.
Benzovindiflupyr: Another SDH inhibitor with a similar mechanism of action but different structural features, leading to variations in its biological activity and application.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
